molecular formula C17H16O B054540 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene CAS No. 116903-46-9

1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene

Cat. No. B054540
M. Wt: 236.31 g/mol
InChI Key: DURDZFYGFXPFAV-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene is a chemical compound used in laboratory settings . It does not have any known synonyms . The CAS number for this compound is 116903-46-9 .


Molecular Structure Analysis

The molecular formula of 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene is C17H16O . This compound is an aromatic acetylene derivative .


Chemical Reactions Analysis

1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene is an aromatic acetylene derivative . Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .

Scientific Research Applications

  • Synthesis and Coordination with Nickel :

    • A study focused on the synthesis of compounds like 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene, exploring their interaction with a nickel center. Such interactions can be crucial in electrochemical applications and coordination chemistry (Bermejo et al., 2000).
  • Phase Transfer Palladium (0) Catalyzed Polymerization Reactions :

    • The compound was used in phase transfer Pd(0) catalyzed polymerization reactions. This indicates its potential in polymer science, particularly in synthesizing materials with unique properties like mesomorphic behavior (Pugh & Percec, 1990).
  • Reaction with β-Ethoxyacrolein :

    • A reaction involving a similar compound and β-Ethoxyacrolein in benzene solution was studied. This research highlights its relevance in organic synthesis and reaction mechanisms (Ono, Tanaka & Tamura, 1982).
  • Crystal Structure Studies :

    • The crystal structures of related compounds have been analyzed, providing insights into molecular interactions and packing, which are essential for material science and crystal engineering (Figueira et al., 2008).
  • Photochemical Studies :

    • Research has been conducted on the photochemistry of compounds structurally similar to 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene, studying the delocalization of free electron density. Such studies are important for understanding photoreactive materials (Polyansky et al., 2005).
  • Synthesis and Antimicrobial Activity :

    • There is research on the synthesis of compounds involving 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene and studying their antimicrobial properties. This highlights its potential applications in pharmaceuticals and medicinal chemistry (Kottapalle & Shinde, 2021).

properties

IUPAC Name

1-ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-3-18-17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15/h4-7,10-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURDZFYGFXPFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360937
Record name 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-4-(p-tolylethynyl)benzene

CAS RN

116903-46-9
Record name 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116903-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-ethoxy-4-[2-(4-methylphenyl)ethynyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JN Lu, Y Huang, YS Xia, LZ Dong, L Zhang… - Carbon …, 2023 - Wiley Online Library
The semi‐hydrogenation of alkyne to form Z‐olefins with high conversion and high selectivity is still a huge challenge in the chemical industry. Moreover, flammable and explosive …
Number of citations: 0 onlinelibrary.wiley.com

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